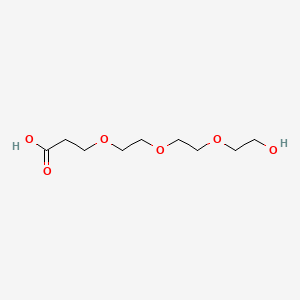
Ácido hidroxi-PEG3
Descripción general
Descripción
Hydroxy-PEG3-acid is a PEG-based PROTAC linker . It contains a hydroxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Hydroxy-PEG3-acid is used in the synthesis of PROTACs . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Aplicaciones Científicas De Investigación
Desarrollo de fármacos: Síntesis de PROTAC
El ácido hidroxi-PEG3 es un enlazador PROTAC basado en PEG que se utiliza en la síntesis de moléculas PROTAC . Los PROTAC, o quimeras de direccionamiento a proteólisis, son una nueva clase de fármacos que degradan selectivamente las proteínas diana aprovechando el sistema ubiquitina-proteasoma. El enlazador juega un papel crucial en la determinación de la eficacia de los PROTAC, ya que conecta el ligando para una ligasa de ubiquitina E3 con el ligando para la proteína diana.
Biología de proteínas: PEGilación
En biología de proteínas, el ácido hidroxi-PEG3 se puede utilizar para la PEGilación . La PEGilación es el proceso de unir cadenas de polietilenglicol (PEG) a proteínas o péptidos, lo que puede mejorar su solubilidad, estabilidad y biodisponibilidad. Esta modificación también puede reducir la inmunogenicidad y extender la vida media circulante de las proteínas terapéuticas.
Técnicas de bioconjugación
El ácido hidroxi-PEG3 sirve como enlazador en estrategias de bioconjugación . La bioconjugación implica la unión covalente de varias moléculas a proteínas u otras biomoléculas. Esta técnica es esencial para crear conjugados de fármacos y anticuerpos (ADC), que se utilizan en terapias contra el cáncer dirigidas.
Modificación de superficies
El grupo hidroxilo en el ácido hidroxi-PEG3 permite la modificación de superficies . Esta aplicación es particularmente relevante en el desarrollo de biosensores y dispositivos médicos, donde la PEGilación puede mejorar la biocompatibilidad y reducir la adsorción no específica de proteínas.
Nanotecnología
En nanotecnología, el ácido hidroxi-PEG3 se puede utilizar para modificar la superficie de nanopartículas . Esta modificación puede mejorar la solubilidad y la estabilidad de las nanopartículas, lo que las hace adecuadas para diversas aplicaciones, como la administración de fármacos y el diagnóstico por imágenes.
Síntesis química
El ácido hidroxi-PEG3 se utiliza en la síntesis química como un bloque de construcción para crear moléculas complejas . Su estructura basada en PEG es valiosa para introducir cadenas de PEG en moléculas, lo que puede ser ventajoso para las propiedades de solubilidad y farmacocinética.
Mecanismo De Acción
Target of Action
Hydroxy-PEG3-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of Hydroxy-PEG3-acid, therefore, are the proteins that are intended to be degraded by the PROTACs it helps form .
Mode of Action
The mode of action of Hydroxy-PEG3-acid involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Hydroxy-PEG3-acid serves as this linker, connecting the two ligands and enabling the PROTAC to bring the target protein and the E3 ligase into proximity . This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The biochemical pathways affected by Hydroxy-PEG3-acid are those involving the target proteins of the PROTACs it helps form . By facilitating the degradation of these proteins, Hydroxy-PEG3-acid indirectly influences the biochemical pathways in which they are involved . The specific pathways affected would depend on the identity of the target proteins.
Pharmacokinetics
As a PEG-based compound, Hydroxy-PEG3-acid is expected to have certain pharmacokinetic properties. PEGylation, or the addition of PEG groups to a molecule, is often used to improve the pharmacokinetics of drugs . It can increase solubility, stability, and half-life, and decrease immunogenicity and proteolysis . The specific adme (absorption, distribution, metabolism, excretion) properties of hydroxy-peg3-acid would depend on the specific protacs it is part of and their interaction with the body’s systems .
Result of Action
The result of Hydroxy-PEG3-acid’s action is the degradation of the target proteins of the PROTACs it forms . By bringing the target protein and the E3 ligase into proximity, it enables the ubiquitination and subsequent degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the role of the degraded protein.
Action Environment
The action of Hydroxy-PEG3-acid, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability . .
Propiedades
IUPAC Name |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h10H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUMHPXJVKDMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




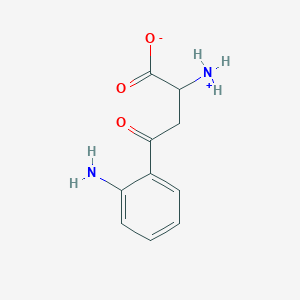
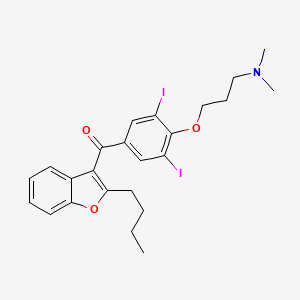
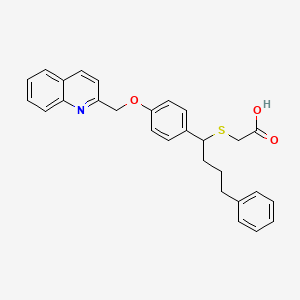
![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)
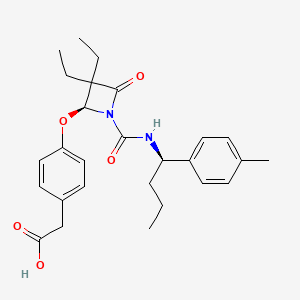
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
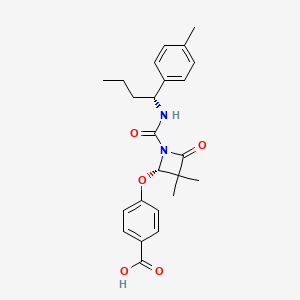

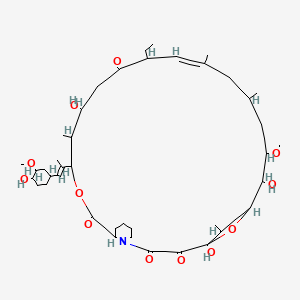
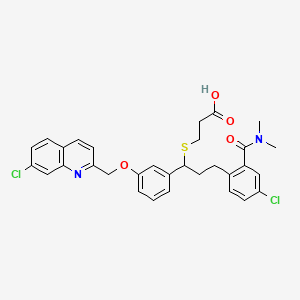
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673908.png)